Temporin-1Sc
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FLSHIAGFLSNLF |
Origin of Product |
United States |
Structural Elucidation and Conformational Characteristics of Temporin 1sc
Primary Amino Acid Sequence Analysis of Temporin-1Sc
This compound was first isolated from the skin of the Sahara frog, Pelophylax saharica. researchgate.net Its primary structure consists of a 13-amino-acid sequence: Phe-Leu-Ser-His-Ile-Ala-Gly-Phe-Leu-Ser-Asn-Leu-Phe-amide (FLSHIAGFLSNLF-NH2). researchgate.netresearchgate.net This sequence is predominantly composed of hydrophobic residues, a characteristic feature of the temporin family. conicet.gov.ar
Secondary Structure Determination in Membrane-Mimetic Environments
In aqueous solutions, many temporins, including analogs of this compound, typically exist in a random, disordered state. frontiersin.orgnih.gov However, their conformation changes significantly in environments that mimic biological membranes. frontiersin.orgresearchgate.net This conformational flexibility is a key aspect of their mechanism of action.
Induction of Alpha-Helical Conformation in Hydrophobic Media
Circular dichroism (CD) spectroscopy studies have demonstrated that in the presence of membrane-mimetic agents such as trifluoroethanol (TFE) and sodium dodecyl sulfate (B86663) (SDS) micelles, temporins, including this compound, adopt a well-defined α-helical conformation. researchgate.netresearchgate.netnih.gov TFE is a solvent known to stabilize helical structures in peptides by promoting the formation of intramolecular hydrogen bonds. frontiersin.org The transition to an α-helical structure is crucial for the peptide's ability to interact with and disrupt microbial membranes. frontiersin.orgmdpi.com
Influence of Solvent and Membrane Analogs on Conformation
The specific environment significantly influences the secondary structure of temporins. In aqueous environments, they tend to be unstructured, which may help prevent non-specific interactions and reduce toxicity to host cells. frontiersin.org The presence of lipid vesicles, such as those composed of DMPC/DMPG, which mimic the anionic nature of bacterial membranes, also induces an α-helical structure. researchgate.net This conformational change upon encountering a membrane-like surface is a critical step that facilitates the peptide's insertion into and perturbation of the lipid bilayer. mdpi.com The ability of temporins to transition from a random coil to an α-helix is dependent on the solvent environment and is a hallmark of their function. mdpi.com
Post-Translational Modifications: C-Terminal Amidation and Its Significance
A key structural feature of this compound, and indeed most temporins, is the amidation of its C-terminus. researchgate.netconicet.gov.ar This post-translational modification, where the C-terminal carboxyl group is replaced by an amide group, is crucial for the biological activity of many peptide hormones and AMPs. nih.govprotpi.ch
Intrinsic Hydrophobicity and Net Charge Distribution
This compound is characterized by its high content of hydrophobic amino acids, which constitutes a significant portion of its sequence. researchgate.net This intrinsic hydrophobicity is a defining feature of the temporin family and is critical for their membrane-disrupting activity. conicet.gov.arimrpress.com The distribution of these hydrophobic residues, along with the few hydrophilic residues, gives the peptide an amphipathic character when folded into an α-helix. nih.gov
At a neutral pH, this compound possesses a net positive charge. researchgate.net While many temporins have a net charge of +1 or +2, the positive charge is important for the initial electrostatic interaction with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and teichoic acids. frontiersin.orgresearchgate.net The balance between hydrophobicity and net charge is a critical determinant of the antimicrobial potency and selectivity of temporins. nih.govarxiv.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Amino Acid Sequence | FLSHIAGFLSNLF-NH2 |
| Number of Residues | 13 |
| Molecular Weight | ~1400 Da (calculated) |
| Net Charge (at pH 7) | +1 |
Molecular and Cellular Mechanisms of Action of Temporin 1sc
Interactions with Microbial Cell Membranes
The primary target of Temporin-1Sc and other temporins is the microbial cell membrane. conicet.gov.arimrpress.com These peptides are typically small, cationic, and amphipathic, allowing them to selectively interact with and disrupt the negatively charged membranes of microbes. conicet.gov.arimrpress.commdpi.com
Permeabilization and Depolarization of Cytoplasmic Membranes
This compound induces rapid permeabilization and depolarization of the cytoplasmic membranes of susceptible microorganisms. researchgate.netplos.org Upon binding to the membrane surface, the peptide disrupts the lipid bilayer's integrity, leading to the formation of pores or channels. nih.gov This disruption compromises the membrane's barrier function, causing the leakage of intracellular components, such as ions and metabolites, and the dissipation of the membrane potential. nih.gov Studies on temporin analogs have demonstrated their ability to increase the permeability of both the outer and inner membranes of bacteria. nih.govresearchgate.net For instance, analogs of Temporin-1CEc were shown to cause leakage of cellular contents from multidrug-resistant Staphylococcus epidermidis (MRSE1208) cells. nih.gov The process of membrane depolarization is a key indicator of this membrane-disrupting activity and has been observed with various temporin peptides against different pathogens. researchgate.netplos.org
Models of Membrane Disruption (e.g., Carpet-Like, Toroidal Pore Formation)
Several models have been proposed to explain how antimicrobial peptides like this compound disrupt microbial membranes. The most prominent models include the "carpet-like" model and the "toroidal pore" model. plos.orgresearchgate.netmdpi.com
In the carpet-like model , the peptides accumulate on the surface of the microbial membrane, forming a layer that resembles a carpet. researchgate.netmdpi.comresearchgate.net This accumulation destabilizes the membrane, leading to its disintegration in a detergent-like manner once a critical concentration of the peptide is reached. plos.orgnih.gov This mechanism is often associated with a parallel orientation of the peptide with respect to the membrane surface. researchgate.net
The toroidal pore model suggests that the peptides insert perpendicularly into the membrane, inducing the lipid monolayers to bend inward and line the pore alongside the peptides. researchgate.netmdpi.comrice.edu This creates a transient, water-filled channel that allows for the passage of ions and other molecules across the membrane. researchgate.netmdpi.com Some evidence suggests that the mechanism of temporins can involve a "carpet-like" mechanism that can progress to the formation of toroidal pores. plos.orgnih.gov The specific model of disruption can depend on factors such as the peptide's concentration, sequence, and the composition of the target membrane. plos.orgnih.gov
Table 1: Proposed Models of Membrane Disruption by Temporins
| Model | Description | Key Features |
|---|
| Carpet-Like | Peptides accumulate on the membrane surface, disrupting it in a detergent-like manner. plos.orgresearchgate.netresearchgate.net | - Peptides remain on the surface. mdpi.com
Modulation of Intracellular Processes
While the primary mode of action for this compound is membrane disruption, there is growing evidence that temporins can also affect intracellular processes, either as a direct consequence of membrane permeabilization or through translocation into the cytoplasm. imrpress.com
Inhibition of Macromolecular Synthesis within Microbial Cells
Once the microbial membrane is compromised, this compound or its analogs can interfere with essential intracellular processes, including the synthesis of macromolecules like DNA, RNA, and proteins. The influx of the peptide and the leakage of vital cellular components can disrupt the necessary gradients and enzymatic activities required for these synthetic pathways. core.ac.uk For example, some antimicrobial agents that disrupt the cytoplasmic membrane have been shown to rapidly inhibit the incorporation of precursors into DNA and RNA. While direct evidence for this compound specifically inhibiting these processes is still emerging, studies on other antimicrobial peptides suggest this is a plausible secondary mechanism of action. Some temporins have been found to interact with intracellular targets, such as the FtsZ protein involved in bacterial cell division, leading to the inhibition of this vital process. unimi.it
Induction of Programmed Cell Death Pathways in Pathogens
Recent studies suggest that in addition to causing direct physical damage to the cell, some temporins can induce programmed cell death (PCD), or apoptosis-like pathways, in certain pathogens. plos.orgfrontiersin.org This indicates a more complex interaction with the pathogen's cellular machinery than simple membrane lysis. nih.govscielo.br For instance, temporins have been shown to trigger apoptosis-like events in Leishmania parasites, characterized by mitochondrial membrane depolarization and DNA fragmentation, at concentrations above their half-maximal inhibitory concentration (IC50). nih.gov The induction of PCD suggests that these peptides can activate specific signaling cascades within the pathogen, leading to its controlled demise. nih.govunc.edu This dual mechanism of direct killing and induction of self-destruction could be a key factor in their potent antimicrobial activity.
Mechanisms of Differential Activity between Microbial and Eukaryotic Membranes
A crucial characteristic of this compound and other clinically promising AMPs is their ability to selectively target microbial cells while exhibiting low toxicity towards eukaryotic cells, such as human red blood cells. conicet.gov.armdpi.commdpi.com This selectivity is attributed to fundamental differences in the composition and properties of microbial and eukaryotic cell membranes.
Furthermore, the presence of cholesterol in eukaryotic membranes contributes to their stability and reduces the peptide's ability to insert and form pores. The balance between the peptide's cationicity and hydrophobicity is critical for this differential activity. nih.govresearchgate.net An increase in hydrophobicity can enhance antimicrobial activity but may also lead to increased hemolysis (damage to red blood cells). nih.govresearchgate.net Therefore, the specific amino acid sequence and resulting three-dimensional structure of this compound are finely tuned to preferentially interact with and disrupt microbial membranes. mdpi.comresearchgate.net
Table 2: Factors Contributing to the Differential Activity of this compound
| Feature | Microbial Membranes | Eukaryotic Membranes |
|---|---|---|
| Surface Charge | Anionic (negatively charged) | Generally neutral |
| Phospholipid Composition | Rich in anionic phospholipids (B1166683) (e.g., phosphatidylglycerol) researchgate.net | Rich in zwitterionic phospholipids (e.g., phosphatidylcholine) |
| Sterol Content | Generally lack cholesterol | Contain cholesterol, which stabilizes the membrane |
| Peptide Interaction | Strong electrostatic attraction and insertion | Weaker interaction and reduced insertion |
Structure Activity Relationship Sar Studies of Temporin 1sc and Its Analogues
Impact of Amino Acid Substitutions on Antimicrobial Potency and Spectrum
The specific sequence of amino acids in Temporin-1Sc is critical to its antimicrobial efficacy and spectrum. Even conservative substitutions can significantly alter its activity.
Research on this compound and its analogues has shown that modifying its amino acid sequence can fine-tune its biological properties. A key study explored the effects of a conservative substitution at position 5, replacing isoleucine with leucine (B10760876) (Ile5→Leu). This single change resulted in an approximate twofold decrease in antimicrobial potency, underscoring the subtle but significant differences in how isoleucine and leucine side chains insert into the lipid bilayer of target cells. researchgate.netresearchgate.net
Further studies on related temporins provide broader insights into the effects of amino acid changes. For instance, in analogues of Temporin-1CEc, substitutions designed to increase cationicity (by adding Lysine) and hydrophobicity (by adding Leucine) demonstrated that hydrophobicity played a more dominant role in enhancing antibacterial activity. nih.gov However, this came at the cost of increased hemolytic activity, highlighting a delicate balance. nih.gov Similarly, modifying the N-terminus of a this compound analogue by inverting the first four residues led to a fourfold increase in activity against E. coli, E. faecalis, and C. parapsilosis, but also dramatically increased its toxicity to red blood cells. researchgate.netresearchgate.net
The position of the substitution is also paramount. In Temporin-SHa, replacing the glycine (B1666218) at position 10 with various amino acids produced varied results. A lysine (B10760008) substitution at this position ([G10K]-SHa) enhanced activity against specific Gram-negative and Gram-positive bacteria, while substitutions with hydrophobic residues like D-Phenylalanine also altered the antimicrobial and anticancer profiles. mdpi.com These findings collectively illustrate that targeted amino acid substitutions are a powerful tool for modulating the potency and spectrum of this compound and its analogues, though careful optimization is required to balance efficacy and toxicity.
| Peptide/Analogue | Sequence | Key Substitution | Impact on Antimicrobial Activity | Reference |
|---|---|---|---|---|
| This compound (temp-SHc) | FLSHIAGFLSNLF-amide | Native Peptide | Potent against Gram-positive bacteria, yeasts, and fungi. researchgate.netresearchgate.net | researchgate.net, researchgate.net |
| [L5]temp-SHc | FLSHLAGFLSNLF-amide | Ile5→Leu | ~2-fold decrease in antimicrobial potency. researchgate.netresearchgate.net | researchgate.net, researchgate.net |
| (4-1)L5temp-SHc | HSLF... | N-terminal inversion of [L5]temp-SHc | ~4-fold increase in activity against E. coli, E. faecalis, C. parapsilosis; drastic increase in hemolysis. researchgate.netresearchgate.net | researchgate.net, researchgate.net |
| Temporin-1CEc Analogue (2K4L) | Analogue of FAPLIGFLLGKLF-NH2 | Increased Cationicity and Hydrophobicity | Significantly improved antibacterial activity compared to parent peptide. nih.gov | nih.gov |
Role of Hydrophobicity, Cationicity, and Amphipathicity in Bioactivity
The antimicrobial action of this compound is intrinsically linked to its physicochemical properties, namely its hydrophobicity, cationicity (net positive charge), and amphipathicity (the spatial separation of hydrophobic and hydrophilic residues). researchgate.net
Hydrophobicity , conferred by the abundance of nonpolar amino acids like Phenylalanine, Leucine, and Isoleucine, is a primary driver of membrane interaction. mdpi.comconicet.gov.ar However, an excess of hydrophobicity can lead to indiscriminate lytic activity, including the destruction of host cells (hemolysis). nih.gov Studies on various temporins show that a well-calibrated level of hydrophobicity is essential for potent antibacterial action. nih.govmdpi.com The N-terminal hydrophobic character, in particular, has been identified as a key determinant of the antimicrobial activity of this compound analogues. researchgate.net
Cationicity in temporins, which typically have a net charge between +1 and +3, facilitates the initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govconicet.gov.ar this compound itself has a single basic histidine residue. researchgate.net While important, studies on related peptides suggest that simply increasing the net positive charge does not guarantee higher efficacy. For Temporin-1CEc analogues, enhancing hydrophobicity had a greater impact on antibacterial potency than increasing cationicity. nih.gov The key is a synergistic balance between positive charge and hydrophobicity. nih.gov
Amphipathicity is crucial as it allows the peptide to adopt a secondary structure, typically an α-helix, where hydrophobic and hydrophilic residues are segregated on opposite faces. This structure is ideal for inserting into and disrupting the architecture of microbial cell membranes. researchgate.netmdpi.com For this compound, a slight decrease in its amphipathicity, hydrophobicity, and helicity through the Ile5→Leu substitution led to reduced antimicrobial power. researchgate.net This demonstrates that the precise amphipathic conformation is vital for its biological function.
| Physicochemical Property | Role in Bioactivity of this compound and Analogues | Reference |
|---|---|---|
| Hydrophobicity | Drives peptide insertion into the membrane. The N-terminal hydrophobic character is a critical determinant of activity. Excessive hydrophobicity can increase hemolytic activity. | researchgate.net, nih.gov |
| Cationicity | Mediates initial attraction to negatively charged bacterial membranes. A balance with hydrophobicity is more important than absolute charge. | nih.gov, conicet.gov.ar |
| Amphipathicity | Enables the formation of an α-helical structure that facilitates membrane disruption. Slight decreases in amphipathicity can reduce antimicrobial potency. | researchgate.net, mdpi.com |
Correlation between Peptide Length, Secondary Structure, and Functional Efficacy
The functional efficacy of this compound is closely tied to its physical structure, including its length and its ability to fold into a defined secondary structure upon interacting with a target membrane.
Temporins are characteristically short peptides, generally ranging from 8 to 17 amino acids in length. nih.gov this compound, at 13 residues, falls squarely within this range. researchgate.net This short length is advantageous as it makes them ideal templates for chemical synthesis and modification. nih.gov
In aqueous solution, many temporins exist in a random, disordered state. However, in the hydrophobic, membrane-mimicking environments provided by detergents like sodium dodecyl sulfate (B86663) (SDS) or upon contact with bacterial cells, they adopt a distinct secondary structure. researchgate.netnih.gov For this compound, circular dichroism and NMR spectroscopy have shown that it folds into a well-defined α-helical structure, extending from residue 3 to 12, when bound to SDS micelles. researchgate.net This induced folding is a critical step in its mechanism of action.
The stability and extent of this α-helix are directly correlated with the peptide's function, but the relationship is complex. Studies on analogues of Temporin L have revealed that the percentage of helicity is directly correlated with hemolytic activity—more stable and extensive helices are more damaging to red blood cells. nih.gov However, this helicity does not always correlate with antimicrobial activity. nih.gov Indeed, some modifications can abolish antimicrobial action while making the peptide a potent lytic agent, possibly due to changes in its self-association properties. nih.gov This indicates that an optimal degree of helical structure is required for selective antimicrobial efficacy, rather than simply maximizing it.
Conformational Flexibility and Its Influence on Target Interaction
Conformational flexibility, or the ability of a peptide to transition between different shapes, is fundamental to the function of this compound. This flexibility allows the peptide to exist in an unstructured state in the bloodstream or aqueous environments and then adopt its active, helical conformation only upon reaching its target—the microbial membrane. nih.govias.ac.in
This process of coupled folding and binding is energetically favorable and is driven by the peptide's interaction with the lipid bilayer. ias.ac.in The initial interaction is often governed by electrostatic forces, followed by the insertion of the peptide's hydrophobic face into the membrane core. ias.ac.in Molecular dynamics simulations of other temporins, like Temporin A and L, have shown that certain regions of the peptide are more energetically prone to forming an α-helix, suggesting specific "hinge" or initiation points for this conformational change. nih.gov
Once bound, the flexibility of the peptide continues to play a role. The dynamic nature of the peptide-membrane complex influences how it disrupts the membrane. researchgate.net The ability of the peptide to move and reorient within the bilayer can be crucial for forming pores or otherwise compromising membrane integrity, leading to cell death. researchgate.netbiorxiv.org Therefore, the conformational flexibility of this compound is not merely a prerequisite for binding but is an integral part of its entire mechanism of action, from initial target recognition to final membrane disruption.
Rational Design and Chemical Synthesis of Temporin 1sc Analogues
Strategies for Enhancing Antimicrobial Spectrum and Potency
The primary goal in designing Temporin-1Sc analogues is to broaden their antimicrobial spectrum and increase their potency. A key strategy involves modulating the peptide's physicochemical properties, such as cationicity, hydrophobicity, and amphipathicity. nih.gov
Amino Acid Substitution: A common approach is the substitution of specific amino acid residues to enhance the peptide's characteristics. For instance, increasing the net positive charge, often by incorporating basic residues like lysine (B10760008) (Lys), can improve interaction with negatively charged bacterial membranes. nih.govmdpi.com Studies on other temporins have shown that replacing certain amino acids with tryptophan (Trp) can enhance activity against Gram-negative bacteria. nih.gov The balance between cationicity and hydrophobicity is crucial, as excessive hydrophobicity can lead to increased toxicity towards host cells. nih.gov
Modulating Hydrophobicity: The hydrophobicity of the peptide is another critical factor influencing its antimicrobial activity. Increasing hydrophobicity can enhance membrane disruption, but an optimal balance is necessary to maintain selectivity for microbial cells over host cells. nih.gov For example, in the design of temporin A analogues, replacing serine with the more hydrophobic tyrosine led to a promising compound. nih.gov
Improving Helical Structure: The α-helical structure is vital for the function of many temporins. nih.gov Strategies to stabilize this conformation, such as introducing intramolecular cyclizations, have been explored. These modifications can reduce conformational flexibility and potentially enhance binding affinity to microbial membranes. nih.gov
Methodologies for Peptide Synthesis (e.g., Solid-Phase Peptide Synthesis)
The synthesis of this compound and its analogues is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). nih.govnih.govnih.govmdpi.com This method offers a controlled and efficient way to assemble amino acids in a stepwise manner on a solid resin support. bachem.com
The most common SPPS strategy employed is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. nih.govnih.gov This process involves several key steps:
Resin Anchoring: The C-terminal amino acid of the peptide is anchored to an insoluble polymer resin, such as Rink-amide MBHA resin. nih.govnih.gov
Deprotection: The temporary Fmoc protecting group on the N-terminus of the attached amino acid is removed, typically using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). nih.govnih.gov
Coupling: The next protected amino acid in the sequence is activated and coupled to the deprotected N-terminus of the growing peptide chain. Common activating agents include HBTU, PyBOP, and TBTU. nih.govnih.gov
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and by-products. bachem.com
Cleavage: Once the entire peptide sequence is assembled, it is cleaved from the resin support using a strong acid cocktail, often containing trifluoroacetic acid (TFA). nih.gov
Recent advancements in SPPS, such as microwave-assisted synthesis, can accelerate the coupling and deprotection reactions, leading to faster and more efficient peptide production. cem.com
Comparative Analysis of Biological Activity between Natural and Synthetic Variants
The synthesis of this compound analogues allows for a direct comparison of their biological activity against the natural peptide. These studies are crucial for understanding structure-activity relationships and identifying candidates with improved therapeutic potential.
| Peptide | Target Organism | MIC (µM) | Reference |
| Temporin-1Sa | Escherichia coli | 10 | researchgate.net |
| Temporin-1Sa | Pseudomonas aeruginosa | 31 | researchgate.net |
| Temporin-SHa | Enterobacter cloacae | >100 | mdpi.com |
| [G10K]-SHa | Enterobacter cloacae | - | mdpi.com |
| Temporin-SHa | Enterococcus faecalis | - | mdpi.com |
| [G10K]-SHa | Enterococcus faecalis | - | mdpi.com |
| Temporin-FL | Gram-positive bacteria | 16-32 | frontiersin.org |
| Temporin-FLa | Gram-positive bacteria | 4-8 | frontiersin.org |
Minimal Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Studies have shown that synthetic analogues can exhibit significantly enhanced antimicrobial activity. For example, the substitution of a single amino acid in temporin-SHa led to a four-fold increase in activity against certain bacterial strains. mdpi.com Similarly, modifications to Temporin-FL resulted in an analogue (Temporin-FLa) with four times lower MIC values against Gram-positive bacteria. frontiersin.org These improvements are often attributed to the optimized balance of charge and hydrophobicity, leading to more effective membrane disruption. mdpi.com However, it is important to note that some modifications can also lead to a decrease in activity, highlighting the complexity of peptide design. nih.gov
Design of Modified Peptide Scaffolds (e.g., Branched Structures)
To further enhance the properties of this compound, researchers have explored the design of modified peptide scaffolds, moving beyond simple linear sequences.
Branched Peptides: One innovative approach is the creation of branched or dendritic peptides. nih.gov In this design, multiple copies of the peptide sequence are attached to a central core, often a lysine residue. nih.govnih.gov This strategy can lead to a higher local concentration of the active peptide units, potentially increasing their efficacy. nih.gov For example, a branched version of a Temporin-1CEh analogue, T1CEh-KKPWW2, demonstrated high sensitivity under various conditions. nih.govnih.gov While this can sometimes lead to increased hemolytic activity, the enhanced and stable antibacterial action makes these structures promising candidates for further development. nih.govnih.gov
Cyclic Peptides: Another strategy involves the cyclization of the peptide chain. nih.gov This can be achieved by forming a covalent bond between the side chains of two amino acid residues within the sequence. Cyclization can stabilize the peptide's α-helical structure, which is often crucial for its antimicrobial function. nih.gov This conformational constraint can lead to improved target specificity and biological activity. nih.gov
These advanced scaffold designs represent a promising frontier in the development of highly potent and selective temporin-based antimicrobial agents.
Advanced Research Methodologies in Temporin 1sc Investigation
Genomic and Proteomic Approaches for Peptide Identification
The discovery and initial characterization of temporins, including Temporin-1Sc, are often achieved through a combination of genomic and proteomic strategies. This dual approach allows researchers to identify the peptide itself from skin secretions while simultaneously isolating the genetic blueprint that encodes it.
Molecular cloning is a foundational technique used to isolate the specific gene sequence encoding this compound. The process typically begins with the construction of a complementary DNA (cDNA) library from the messenger RNA (mRNA) extracted from the skin tissue of the source amphibian.
A cDNA library is a collection of cloned cDNA fragments that represent the genes being actively expressed in the tissue at the time of collection. creative-biogene.com The process involves several key steps:
mRNA Isolation: Total mRNA is extracted from the amphibian's skin cells. Eukaryotic mRNA typically has a polyadenylated (poly-A) tail, which is exploited to separate it from other RNA types like ribosomal RNA (rRNA) and transfer RNA (tRNA). creative-biogene.com
First-Strand cDNA Synthesis: The enzyme reverse transcriptase is used to synthesize a single-stranded DNA molecule complementary to each mRNA template. creative-biogene.com An oligo(dT) primer, which binds to the poly-A tail, is often used to initiate this process. creative-biogene.com
Second-Strand cDNA Synthesis: The original mRNA template is removed, and DNA polymerase is used to synthesize a second, complementary DNA strand, resulting in a double-stranded cDNA molecule.
Vector Ligation: These cDNA molecules are then inserted into a cloning vector, such as a plasmid or bacteriophage. creative-biogene.com This creates a collection of recombinant DNA molecules, with each vector carrying a different cDNA insert.
Transformation and Library Creation: The recombinant vectors are introduced into host cells, typically bacteria like E. coli. As the host cells replicate, they create millions of copies of the vector and its inserted cDNA. The entire collection of these clones constitutes the cDNA library. pup.ac.in
This library serves as a crucial resource, containing the genetic sequence for this compound among many other peptides. Researchers can then screen this library using specific probes to isolate and sequence the gene of interest, providing a definitive blueprint of the peptide's precursor protein. The identification of Temporin-1Sa, a closely related peptide, was accomplished using such a combined molecular cloning and mass spectrometry approach. researchgate.net
High-resolution mass spectrometry is an indispensable tool for the direct identification and sequencing of peptides from complex biological mixtures like amphibian skin secretions. creative-proteomics.com Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are central to this process. nih.gov
MALDI-TOF MS works by co-crystallizing the peptide sample with a matrix material. A laser is fired at the crystal, causing the matrix to absorb the energy and transfer a charge to the peptide molecules, ionizing them without significant fragmentation. bruker.comlongdom.org These ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z), allowing for precise molecular weight determination. creative-proteomics.com
LC-MS/MS provides a more in-depth analysis. First, the complex peptide mixture is separated using liquid chromatography. The separated peptides are then introduced into the mass spectrometer, ionized, and a first-stage analysis (MS1) measures the m/z of the intact peptides. Specific peptides of interest are then selected, fragmented, and a second-stage analysis (MS2) is performed on the fragments. This fragmentation pattern provides sequence information, a method known as peptide mass fingerprinting. creative-proteomics.com This combined approach using LC-MS/MS is a well-established technique for identifying components in complex proteomics experiments. nih.gov
The identification of temporins is often achieved through this combination of proteomic and genomic data. For instance, Temporin-1Sa was identified by analyzing skin secretions with mass spectrometry while also using molecular cloning to find its genetic precursor. researchgate.net
Table 1: Comparison of Mass Spectrometry Techniques in Peptide Identification
| Technique | Principle | Primary Information Obtained | Application in Temporin Research |
|---|---|---|---|
| MALDI-TOF MS | Measures the mass-to-charge ratio of intact molecules ionized from a solid crystal matrix. bruker.com | Precise molecular weight of peptides in a mixture. | Rapid screening of skin secretions to identify the presence and mass of potential temporin peptides. |
| LC-MS/MS | Separates peptides by liquid chromatography, then fragments them for tandem mass analysis. nih.gov | Amino acid sequence data (de novo sequencing) and peptide identification via fragmentation patterns. | Detailed sequencing of novel temporins like this compound and confirming their primary structure. |
Molecular Cloning and cDNA Library Construction
Spectroscopic and Biophysical Techniques for Structural Analysis
Understanding the three-dimensional structure of this compound is critical, as its biological function is intrinsically linked to its conformation, particularly upon interaction with microbial membranes. Various spectroscopic and computational methods are employed to elucidate these structural details.
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to analyze the secondary structure of peptides in solution. formulationbio.comamericanpeptidesociety.org The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. americanpeptidesociety.orgbiorxiv.org The resulting CD spectrum provides a characteristic signature for different types of secondary structures.
α-Helices: Typically show strong negative bands around 222 nm and 208 nm, and a positive band around 192 nm. americanpeptidesociety.org
β-Sheets: Exhibit a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org
Random Coils: Lack regular structure and produce a spectrum with a strong negative band near 200 nm. americanpeptidesociety.org
For temporins, CD spectroscopy is crucial for observing conformational changes when the peptide moves from an aqueous environment (where it is often unstructured) to a membrane-mimicking environment (like SDS micelles or lipid vesicles), where it typically folds into an α-helical structure. researchgate.netnih.gov Studies on related peptides like temporin-Ra and temporin-Rb have shown a distinct disorder-to-helix transition when interacting with model membranes that have a negative net charge, similar to bacterial membranes. nih.gov
Table 2: Illustrative CD Spectroscopy Data for a Temporin Peptide
| Environment | Observed Secondary Structure | Interpretation |
|---|---|---|
| Aqueous Buffer (e.g., PBS) | Predominantly random coil. | In the absence of a membrane, the peptide is largely unfolded. |
| Membrane-Mimicking Micelles (e.g., SDS) | High α-helical content. | The peptide adopts its functional helical conformation upon interacting with a lipid environment. researchgate.net |
| Lipid Vesicles (e.g., DMPC/DMPG) | Significant α-helical content. | Interaction with a model bilayer induces a helical structure, suggesting its state on a bacterial membrane. researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for determining the high-resolution, three-dimensional structure of peptides like this compound in a solution state that can mimic a biological membrane. By analyzing the magnetic properties of atomic nuclei, NMR can provide precise information about atomic distances and bond angles.
For peptide structural analysis, multidimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) are used. The NOESY experiment detects protons that are close in space (typically <5 Å), even if they are far apart in the primary sequence. nih.gov These distance constraints are then used in computational algorithms to calculate an ensemble of structures consistent with the experimental data. researchgate.net
NMR studies on other temporins, such as Temporin-1Ta and Temporin-L, have been conducted in the presence of detergent micelles (e.g., SDS, DPC) or lipopolysaccharide (LPS) micelles to simulate the environment of bacterial membranes. nih.govnih.govplos.org These studies have consistently shown that temporins adopt a stable α-helical conformation, often with some flexibility at the N- and C-termini, when bound to these membrane mimetics. nih.gov For example, the structure of Temporin-1Ta in LPS micelles was determined to be helical from residues L4 to I12. nih.govplos.org
Computational modeling and Molecular Dynamics (MD) simulations complement experimental techniques by providing a dynamic view of a peptide's structure and its interactions with its environment at an atomic level. uchicago.edu MD simulations use the principles of physics to model the movements and interactions of every atom in a system over time. biomedpress.org
In the investigation of this compound, these simulations can be used to:
Refine NMR Structures: Further refine the peptide structures determined by NMR spectroscopy.
Simulate Membrane Interaction: Model the process of this compound binding to and inserting into a bacterial membrane bilayer. MD simulations of Temporin L have shown that the peptide prefers to locate at the micelle-water interface. nih.gov
Analyze Stability: Assess the conformational stability of the peptide's helical structure within the membrane. researchgate.net
Predict Aggregation: Investigate the tendency of peptides to aggregate, a phenomenon observed for Temporin L in water. torvergata.it
These computational approaches allow researchers to visualize and understand the dynamic behavior of this compound, providing critical insights into its membrane-disrupting mechanism that may be difficult to capture with experimental methods alone. torvergata.it
Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure
In Vitro and Ex Vivo Assays for Biological Activity Profiling
The biological activity of this compound, a peptide with antimicrobial potential, is rigorously assessed through a variety of in vitro and ex vivo assays. These methods are crucial for determining its efficacy against pathogenic microorganisms and understanding its interactions with host cells.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations
A fundamental step in evaluating the antimicrobial properties of this compound is the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is defined as the lowest concentration of the peptide that visibly inhibits the growth of a microorganism after a specified incubation period. nih.govfrontiersin.org The MBC is the lowest concentration that results in a 99.9% or greater reduction in the initial bacterial population. frontiersin.org
These values are typically determined using broth microdilution assays. frontiersin.orgnih.gov In this method, serial dilutions of this compound are prepared in a liquid growth medium in 96-well plates. nih.gov A standardized suspension of the target microorganism is then added to each well. nih.gov After incubation, the growth is assessed, often by measuring the optical density at 600 nm (OD600). nih.gov The lowest concentration showing no visible growth is recorded as the MIC. nih.govnih.gov To determine the MBC, aliquots from the wells with concentrations at and above the MIC are plated on agar (B569324) plates. nih.gov The lowest concentration that prevents colony formation after further incubation is the MBC. nih.govfrontiersin.org
This compound, also known as Temporin-SHa, has demonstrated activity against a range of microorganisms. researchgate.netresearchgate.netresearchgate.net For instance, it has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as yeasts and fungi, with MIC values reported to be in the range of 2-30 µM. researchgate.netresearchgate.net Specifically, against clinically relevant strains like Escherichia coli and Pseudomonas aeruginosa, MICs of 10 µM and 31 µM have been reported, respectively. researchgate.netresearchgate.net
Table 1: Reported Minimum Inhibitory Concentrations (MIC) of this compound against various microorganisms
| Microorganism | MIC (µM) | Reference |
| Gram-positive bacteria | 2-30 | researchgate.net |
| Gram-negative bacteria | 2-30 | researchgate.net |
| Yeasts | 2-30 | researchgate.net |
| Fungi | 2-30 | researchgate.net |
| Escherichia coli | 10 | researchgate.netresearchgate.net |
| Pseudomonas aeruginosa | 31 | researchgate.netresearchgate.net |
| Staphylococcus aureus | 2-30 | researchgate.net |
| Candida albicans (Fluconazole-Susceptible) | ≥256 µg/mL | mdpi.com |
| Candida albicans (Fluconazole-Resistant) | ≥256 µg/mL | mdpi.com |
Quantification of Biofilm Inhibition and Eradication
The ability of this compound to combat biofilms is a critical aspect of its therapeutic potential, as biofilm-associated infections are notoriously difficult to treat. Assays to quantify biofilm inhibition and eradication are therefore essential. These assays typically involve growing bacterial or fungal biofilms in microtiter plates.
For biofilm inhibition, various concentrations of this compound are added to the wells at the same time as the microbial inoculum. After an incubation period that allows for biofilm formation in control wells, the non-adherent cells are washed away. The remaining biofilm is then quantified, often using a crystal violet staining method or the MTT assay. nih.gov The percentage of biofilm inhibition is calculated by comparing the biomass in treated wells to that in untreated controls. Temporin-SHa has been shown to inhibit biofilm formation of both fluconazole-susceptible and -resistant Candida albicans by at least 50%. mdpi.com
To assess biofilm eradication, mature biofilms are first allowed to form over a period of 24 to 48 hours. mdpi.com The established biofilms are then treated with different concentrations of this compound. After a further incubation period, the viability of the cells within the biofilm or the total biofilm biomass is measured. mdpi.com Methods like colony-forming unit (CFU) counting, metabolic assays (e.g., XTT or MTT), or staining with viability dyes followed by microscopy are employed. nih.gov Studies have demonstrated that Temporin-SHa can significantly reduce pre-formed biofilms of C. albicans. mdpi.com
Electron Microscopy (TEM, SEM) for Microbial Morphological Alterations
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques used to visualize the direct effects of this compound on the morphology of microbial cells. britannica.com These methods provide detailed insights into the peptide's mechanism of action at a subcellular level.
SEM is used to examine the surface of microorganisms. britannica.com Microbial cells are treated with this compound for a specific duration, then fixed, dehydrated, and coated with a thin layer of metal. britannica.com The electron beam of the SEM scans the surface, generating a three-dimensional image. britannica.com Studies using SEM have shown that temporins can cause significant damage to the bacterial cell surface, leading to shrinkage, collapse, and the formation of rough and shriveled surfaces. oup.comresearchgate.net
TEM, on the other hand, provides a view of the internal structures of the microbial cells. britannica.com For TEM analysis, treated cells are fixed, dehydrated, embedded in resin, and then thinly sectioned. The electron beam passes through these sections to create a high-resolution, two-dimensional image. britannica.com TEM studies have revealed that temporins can disrupt the integrity of the cell membrane, leading to the leakage of intracellular contents. researchgate.netnih.gov These morphological changes observed through electron microscopy provide strong evidence for a membrane-disrupting mechanism of action for temporins. researchgate.net
Cell Culture Models for Epithelial and Immunological Responses
To investigate the interaction of this compound with host tissues, various cell culture models are employed. These models are crucial for assessing the peptide's potential cytotoxicity and its ability to modulate host epithelial and immunological responses.
Epithelial cell lines, such as human oral epithelial cells (HOECs) or intestinal epithelial cells like Caco-2, are used to model the barrier function of tissues that are common sites of infection. mdpi.comnih.gov The cytotoxicity of this compound can be evaluated by exposing these cell monolayers to different concentrations of the peptide and measuring cell viability using assays like the MTT assay. nih.govnih.gov Some temporin derivatives have been shown to have low cytotoxicity towards human oral epithelial cells. mdpi.com
Co-culture systems that combine epithelial cells with immune cells, such as macrophages or dendritic cells, provide a more complex and physiologically relevant model to study the immunomodulatory effects of this compound. nih.govfrontiersin.orgresearchgate.net These models allow researchers to investigate how the peptide might influence the communication between epithelial and immune cells, such as the production of cytokines and chemokines that regulate inflammation. immuone.comfrontiersin.org For example, a co-culture of Caco-2 cells with monocyte-derived dendritic cells can be used to study the effects of soluble factors on immune responses. nih.gov
Non-Human In Vivo Pathogen Challenge Models (e.g., Insect Larvae)
To bridge the gap between in vitro studies and mammalian trials, non-human in vivo models are utilized to assess the efficacy of this compound in a living organism. Insect larvae, such as those of the Greater Wax Moth (Galleria mellonella) or the silkworm (Bombyx mori), have emerged as valuable models for several reasons. nih.govmdpi.com They are cost-effective, have a relatively simple immune system that shares similarities with the innate immune system of vertebrates, and their use raises fewer ethical concerns than mammalian models. nih.govnih.gov
In a typical pathogen challenge model, insect larvae are injected with a lethal dose of a pathogen. nih.govbiorxiv.org A separate group of larvae is then treated with this compound, either before or after the pathogen challenge. The survival rate of the larvae is monitored over time and compared to control groups (untreated infected larvae and larvae receiving only the peptide). mdpi.com This model allows for the evaluation of the peptide's ability to protect the host from infection and to clear the pathogen in a whole-organism context. nih.govscienceopen.com
Studies on Peptide Stability and Proteolytic Resistance
A significant hurdle for the therapeutic application of peptides like this compound is their susceptibility to degradation by proteases present in biological fluids, such as serum. nih.govplos.org Therefore, evaluating the stability and proteolytic resistance of this compound is a critical area of research.
Studies on peptide stability often involve incubating the peptide in human serum or plasma and monitoring its degradation over time. oup.complos.org Aliquots are taken at various time points, and the amount of intact peptide remaining is quantified using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry. plos.org For example, some temporin analogs have shown good stability in human serum. oup.com
To enhance proteolytic resistance, various chemical modifications can be introduced into the peptide structure. One common strategy is "stapling," which involves creating a covalent cross-link between amino acid side chains to lock the peptide into its bioactive α-helical conformation. explorationpub.com This has been shown to significantly improve resistance to proteolytic digestion and increase serum half-life. explorationpub.com For instance, a stapled analog of Temporin L demonstrated higher proteolytic stability compared to its linear counterpart, with approximately 70% of the stapled peptide remaining intact after 90 minutes of incubation in human serum, whereas the linear form was significantly degraded within 45 minutes. nih.gov Other strategies to improve stability include N- and C-terminal capping, which can protect against exopeptidases. frontiersin.org
Comparative Analysis Within the Temporin Family and Broader Amp Classes
Functional Similarities and Divergences of Temporin-1Sc with Other Temporins
The primary function of temporins is antimicrobial, though the spectrum and potency of this activity vary significantly among different variants. mdpi.com Generally, temporins are highly effective against Gram-positive bacteria, including multidrug-resistant strains, but show limited activity against Gram-negative bacteria. asm.orgmdpi.comfrontiersin.org This preference is often attributed to their lower net positive charge compared to other AMPs, which may hinder their ability to traverse the lipopolysaccharide (LPS) outer membrane of Gram-negative bacteria. mdpi.comfrontiersin.org
However, some temporins defy this general trend. Temporin-1Sa, a close relative of this compound from the same frog, demonstrates a remarkably broad spectrum of activity, inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as yeasts and fungi. researchgate.net Notably, despite having the same net charge (+2) as Temporins A and B, Temporin-1Sa is significantly more potent against the Gram-negative pathogens Escherichia coli and Pseudomonas aeruginosa. researchgate.net
In contrast, functional studies have highlighted key divergences. While Temporin-1Sa exhibits significant activity against the parasite Leishmania infantum, both Temporin-1Sb and this compound from the same source were found to lack this leishmanicidal activity. researchgate.netresearchgate.net This sharp functional divergence, despite sequence similarities, indicates that subtle changes in amino acid composition, affecting properties like cationicity and hydrophobicity, can drastically alter biological activity. researchgate.netnih.gov The mechanism of action for many temporins involves perturbing and permeabilizing the bacterial cell membrane. nih.govfrontiersin.org Different temporins achieve this differently; for example, Temporins A and B can cause the leakage of large molecules from bacterial cells, whereas Temporin H makes the membrane permeable to smaller hydrophobic substances. nih.gov
Table 2: Functional Activity Profile of Selected Temporins
| Peptide | Activity vs. Gram-Positive Bacteria | Activity vs. Gram-Negative Bacteria | Antifungal Activity | Leishmanicidal Activity | Reference |
|---|---|---|---|---|---|
| This compound | Data Not Available | Data Not Available | Data Not Available | Inactive | researchgate.net |
| Temporin-1Sa | High | High | High | Active | researchgate.netresearchgate.net |
| Temporin A | High | Low | Active | Data Not Available | nih.govmdpi.com |
| Temporin B | High | Low | Active | Data Not Available | mdpi.comfrontiersin.org |
| Temporin L | High | Moderate | Data Not Available | Data Not Available |
Cross-Class Comparisons with Other Amphibian-Derived Antimicrobial Peptides
The skin of a single frog species often contains a cocktail of AMPs from different families, working in concert to provide a robust chemical defense. imrpress.combiologists.com For example, the southern leopard frog produces Temporin-1S alongside several peptides from the Brevinin-1 family. biologists.com Amphibian AMPs are incredibly diverse in size and sequence, but they generally share three key features: a net positive charge, a high proportion (at least 50%) of hydrophobic residues, and the ability to adopt an amphipathic structure in membranes. imrpress.com
When compared to other AMP classes, the temporin family stands out for its characteristically short peptide length. acs.org This contrasts with other families like the brevinins, which are typically longer. The close evolutionary relationship suggested between temporins and brevinins is intriguing, pointing to a shared ancestral gene that has since diversified into functionally distinct, yet sometimes co-expressed, peptide families. nih.gov
Functional comparisons with other classes also reveal important differences. A study comparing two temporins with two peptides related to melittin (B549807) (a potent toxin from bee venom) against anaerobic bacteria found that all were effective against various Gram-positive species. nih.gov However, the temporins (Temporin-1DRa and Temporin-1Va) exhibited significantly lower hemolytic activity against human red blood cells, highlighting their greater potential as therapeutic candidates due to better selectivity for microbial cells over host cells. nih.gov This lower toxicity is a common and advantageous feature of many temporins. researchgate.net The evolution of these peptides, like many other AMPs, is often driven by positive selection, indicating a continuous evolutionary arms race with pathogens. oregonstate.edu
Conceptual Applications and Translational Research Directions for Temporin 1sc
Theoretical Framework for Developing Novel Anti-Infective Agents
The development of novel anti-infective agents is a critical global health priority due to the rise of multidrug-resistant pathogens. nih.gov Antimicrobial peptides like Temporin-1Sc offer a robust theoretical framework for this endeavor because of their unique structural and functional attributes. nih.gov The primary appeal of the temporin family lies in their membrane-targeting mechanism, which is rapid and non-specific to intracellular targets, making the development of microbial resistance a slower process. imrpress.complos.org
The structure-activity relationship of temporins has been a key area of investigation, providing a blueprint for designing synthetic analogues with improved characteristics. nih.gov Research has shown that modifications to a temporin's primary sequence can significantly alter its antimicrobial potency, spectrum of activity, and stability. nih.govmdpi.com Key strategies in this theoretical framework include:
Enhancing Cationicity: Increasing the net positive charge of the peptide, often by substituting neutral amino acids with basic residues like lysine (B10760008) (K), can enhance the initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.com
Modulating Hydrophobicity: The hydrophobicity of the peptide is crucial for its insertion into and disruption of the lipid bilayer of the microbial membrane. nih.gov However, an optimal balance is necessary, as excessive hydrophobicity can lead to non-specific activity. nih.gov Designing analogues, such as by substituting amino acids or adding lipid tags, aims to fine-tune this property to maximize bacterial membrane disruption. nih.govresearchgate.net
Structural Stabilization: The α-helical conformation adopted by temporins upon interacting with membranes is essential for their function. conicet.gov.ar Peptide design focuses on creating analogues that readily form stable helices in the membrane environment, thereby improving their disruptive capabilities. nih.gov
Studies on various temporin analogues have demonstrated the success of this framework. By making strategic amino acid substitutions, researchers have created peptides with broadened activity against both Gram-positive and Gram-negative bacteria, including clinically relevant resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.commdpi.com These findings underscore the potential of using this compound as a template to generate a new class of anti-infective drugs. researchgate.neteurekaselect.com
| Peptide Analogue | Target Microorganism | Key Modification Strategy | Resulting Antimicrobial Activity (MIC) |
| Temporin-1CEh | S. aureus | Natural peptide from Rana chensinensis | 16 μM |
| T1CEh-KKPWW | E. coli | Enhanced cationicity and hydrophobicity | 8 μM (significant improvement over parent peptide) |
| Temporin A | MRSA clinical isolates | Parent peptide | 4-16 μg/mL |
| DAL-PEG-DK5 | MRSA (USA300) | Hybrid peptide conjugate | 40 μg/mL |
| Temporin-1Sa | E. coli | Natural Isomer | 10 μM |
| Temporin-1Sa | P. aeruginosa | Natural Isomer | 31 μM |
This table presents a selection of research findings on temporin analogues to illustrate the theoretical framework for developing novel anti-infectives. MIC (Minimal Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism. Data sourced from mdpi.commdpi.comresearchgate.net.
Potential Integration with Advanced Drug Delivery Systems (e.g., Nanotechnology)
While temporins possess potent antimicrobial properties, their translation into systemic therapeutics can be hindered by challenges such as susceptibility to proteolytic degradation and potential for non-specific interactions in the body. nih.gov Advanced drug delivery systems, particularly those based on nanotechnology, offer a promising solution to overcome these hurdles. conicet.gov.arnih.gov Encapsulating or attaching this compound to nanocarriers could enhance its stability, control its release, and potentially target it to the site of infection. nih.govdovepress.com
The integration of AMPs with nanotechnology is an active area of research, with several types of nanocarriers being explored. conicet.gov.armdpi.com
Liposomes: These are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic molecules. mdpi.combio-integration.org Temporins can be loaded into liposomes, which protects them from degradation and can modify their release profile. mdpi.comresearchgate.net Studies on Temporin L have shown that it readily binds to and inserts into liposomal bilayers, demonstrating the feasibility of this approach. researchgate.net
Polymeric Nanoparticles: Biodegradable polymers such as polylactic-co-glycolic acid (PLGA) and chitosan (B1678972) can be formulated into nanoparticles to carry AMPs. nih.govnih.gov These systems can offer controlled, sustained release of the peptide. nih.gov For example, chitosan/poly(gamma-glutamic acid) nanoparticles have been successfully used for the delivery of Temporin B. nih.gov
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based carriers that are solid at body temperature. dovepress.combio-integration.org They offer advantages like high drug loading capacity, stability, and the potential for large-scale production. dovepress.com SLNs have been shown to effectively encapsulate other natural antimicrobial compounds, increasing their efficacy. mdpi.com
The overarching goal of these nano-delivery systems is to improve the therapeutic index of the peptide. dovepress.com By shielding the peptide until it reaches its target, these carriers can reduce systemic exposure and enhance local concentrations at the infection site, thereby maximizing antimicrobial efficacy. nih.gov
| Delivery System | Example Temporin | Potential Benefits for this compound |
| Liposomes | Temporin L | Protects from enzymatic degradation, modifies release profile, can be engineered for targeted delivery. mdpi.comresearchgate.net |
| Polymeric Nanoparticles (e.g., Chitosan/PGA NPs) | Temporin B | Provides controlled and sustained release, protection against proteolysis, potential for synergistic effects. conicet.gov.arnih.gov |
| Solid Lipid Nanoparticles (SLNs) | (General AMPs) | High encapsulation efficiency, improved stability, feasible for large-scale production, controlled release. dovepress.combio-integration.org |
| Hydrogels | (General AMPs) | Biocompatible matrix for topical or localized delivery, controlled release of hydrophilic peptides. mdpi.com |
This table summarizes potential nanotechnology-based delivery systems and their benefits, using examples from the broader temporin family and antimicrobial peptide research to infer applicability to this compound.
Exploration in the Design of Antimicrobial Biomaterials and Surfaces
Biofilm-associated infections on medical devices are a major source of hospital-acquired infections and are notoriously difficult to treat due to their high resistance to conventional antibiotics. mdpi.commdpi.com A promising strategy to combat this problem is to create antimicrobial biomaterials and surfaces that actively prevent bacterial colonization and biofilm formation. mdpi.com this compound, and temporins in general, are excellent candidates for this application due to their potent, rapid, membrane-disrupting activity. nih.gov
The primary approach involves immobilizing the peptide onto the surface of a material, such as a medical implant. researchgate.netmdpi.com Several key findings have emerged from research in this area:
Covalent Grafting: Peptides can be chemically and covalently bonded to surfaces like titanium or gold to create a stable, non-leaching antimicrobial coating. researchgate.netmdpi.com This ensures that the antimicrobial effect is localized to the surface of the device.
Orientation Matters: The effectiveness of the immobilized peptide is highly dependent on its orientation. researchgate.net Research on Temporin-SHa, a related peptide, demonstrated that grafting the peptide to a titanium surface via its center resulted in better biofilm inhibition compared to grafting it at either the N- or C-terminus. researchgate.net This is likely because a parallel orientation to the surface mimics the peptide's natural interaction with bacterial membranes, as described by the "carpet-like" mechanism. researchgate.netmdpi.com
Biocidal and Anti-Adhesive Effects: Temporin-functionalized surfaces can exhibit both biocidal (killing) and anti-adhesive properties. mdpi.com Studies using analogues of Temporin-SHa on gold surfaces showed they were highly effective at killing bacteria like Listeria ivanovii (80-90% killing efficiency) and could also reduce the initial adhesion of bacteria to the surface. nih.govmdpi.com
The development of such antimicrobial coatings could have a major impact on the safety of a wide range of medical devices, from catheters and surgical implants to wound dressings. mdpi.commdpi.com By preventing the initial stages of bacterial attachment, these temporin-based biomaterials could significantly reduce the incidence of device-related infections. mdpi.com
| Temporin Analogue | Surface Material | Immobilization Strategy | Target Bacteria | Key Findings |
| Temporin-SHa | Titanium | Site-specific covalent grafting via a silylated anchor | E. coli, S. epidermidis | Grafting at the center of the peptide sequence resulted in the highest inhibition of biofilm growth. researchgate.net |
| [K³]SHa, d-[K³]SHa | Gold | Covalent grafting via self-assembled monolayer (SAM) | Listeria ivanovii | Achieved 80-90% killing efficiency; the d-enantiomer also reduced bacterial adhesion by 50%. mdpi.com |
| Temporin-1CE family | Polyvinylpyrrolidone / Sodium Alginate Nanofibres | Coaxial electrospinning (peptide loaded into fibres) | (General) | Created biocompatible nanofibres that release the peptide and promote wound healing in vivo. mdpi.com |
This table highlights key research on the use of temporin analogues in the design of antimicrobial surfaces, detailing the materials, methods, and outcomes. Data sourced from researchgate.netmdpi.commdpi.com.
Future Research Perspectives and Unaddressed Scientific Inquiries
Deeper Elucidation of Mechanistic Nuances in Complex Biological Systems
The primary mechanism of action for most temporins is understood to involve the disruption of microbial cell membranes. frontiersin.orgnih.gov However, the precise molecular interactions and the cascade of events that follow in more complex biological environments are not yet fully understood. Future research should focus on moving beyond simplified model membranes to investigate how Temporin-1Sc interacts with the multifaceted and dynamic environment of a whole organism. mit.edu
Investigating the peptide's behavior in the presence of host factors, such as serum proteins and physiological salt concentrations, is crucial, as these can influence its activity. nih.gov Furthermore, exploring the peptide's interactions with the complex and heterogeneous cell walls of various pathogens, including multidrug-resistant strains, will provide a more comprehensive understanding of its antimicrobial specificity and efficacy. nih.govnih.gov Advanced techniques like molecular dynamics simulations can offer insights into the dynamic interactions between temporins and membranes at an atomic level, helping to unravel unique mechanisms such as the formation of tubule-like protrusions. mdpi.com
Expansion of Known Biological Activities beyond Antimicrobial Effects
While the antimicrobial properties of temporins are well-documented, emerging evidence suggests a broader range of biological activities. mdpi.com For instance, some temporins have demonstrated anti-inflammatory, anticancer, and even antiviral potential. mdpi.commdpi.comnih.gov Specifically, Temporin-1CEa has shown the ability to bind to lipopolysaccharide (LPS), inhibiting its inflammatory effects. mdpi.com It has also exhibited cytotoxicity against various human carcinoma cell lines, with a degree of selectivity for cancer cells over normal cells. nih.gov
Future research should systematically screen this compound and its analogs for these additional bioactivities. Investigating its potential as an anticancer agent, including its efficacy against different tumor types and its mechanism of inducing cancer cell death, is a promising area of inquiry. nih.govmdpi.com Furthermore, exploring its antiviral and antiparasitic capabilities, as demonstrated by other temporins like Temporin-1Sa against Leishmania infantum, could open up new therapeutic applications. preprints.orgresearchgate.net The synergistic effects of temporins with other peptides or conventional antibiotics also warrant further investigation. plos.org
Advanced SAR for Precision Engineering of this compound Analogues
Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic properties of peptides like this compound. nih.gov Past research has focused on modifying attributes such as cationicity, hydrophobicity, and amphipathicity to enhance antimicrobial activity while minimizing toxicity. nih.govmdpi.com For example, increasing the positive charge and modulating hydrophobicity have been shown to improve cancer cell specificity and reduce hemolytic activity in temporin analogs. mdpi.com
Future SAR studies should employ more advanced and systematic approaches. This includes the site-specific substitution of amino acids with both natural and unnatural residues to fine-tune the peptide's properties. nih.govresearchgate.net For instance, the introduction of tryptophan or D-amino acid residues has been explored to enhance activity and stability. nih.govnih.gov The development of branched or hybrid peptides, such as the fusion of Temporin-1CEa with IL-24, represents another innovative strategy to improve efficacy and targeting. nih.govbiomedpress.org A deeper understanding of how specific structural motifs, like the phenylalanine zipper, influence aggregation and bioactivity is also needed. mdpi.com
Development of Predictive Models for Peptide Efficacy and Selectivity
The development of robust computational models can significantly accelerate the design and optimization of novel peptide therapeutics. mdpi.com Current models often rely on sequence-based information, but future efforts should incorporate three-dimensional structural data to improve prediction accuracy. mdpi.com
Creating predictive models that can accurately forecast the antimicrobial efficacy, toxicity, and selectivity of this compound analogues would be a major advancement. mdpi.com These models could integrate various physicochemical parameters and structural features to predict a peptide's behavior in different biological contexts. Machine learning algorithms, such as probabilistic graphical networks, could be employed to analyze complex datasets and identify key determinants of peptide activity. mit.edu Ultimately, the goal is to develop a computational framework that can guide the rational design of this compound-based peptides with enhanced therapeutic profiles, reducing the need for extensive and costly experimental screening. mdpi.comjcpres.com
Q & A
Q. What experimental approaches are most effective for characterizing Temporin-1Sc's structural and functional properties?
To investigate this compound's bioactivity, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, circular dichroism (CD) spectroscopy to assess secondary structure in membrane-mimetic environments, and molecular dynamics simulations to predict interactions with lipid bilayers . Functional assays, such as minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria, should be paired with cytotoxicity assays (e.g., hemolysis or MTT assays) to establish selectivity indices. Reproducibility requires detailed reporting of peptide synthesis protocols (e.g., solid-phase synthesis purity ≥95%) and solvent conditions .
Q. How can researchers systematically map existing knowledge on this compound's mechanisms of action?
A systematic literature review should utilize databases like PubMed and Web of Science with keywords such as "this compound," "antimicrobial peptide (AMP) mechanism," and "host-pathogen interaction." To avoid bias, include terms like "contradictory results" or "cytotoxicity variability." Tools like PRISMA frameworks can guide study selection, while meta-analyses of MIC data across studies (e.g., log-fold differences in efficacy against Staphylococcus aureus) can identify consensus or outliers. Critical appraisal should focus on methodological rigor, such as membrane depolarization assays versus genomic approaches .
Q. What validated in vitro and in vivo models are recommended for preliminary efficacy testing of this compound?
Standard in vitro models include time-kill kinetics assays and biofilm disruption studies using confocal microscopy. For in vivo relevance, murine infection models (e.g., subcutaneous abscess or sepsis) are preferred, with endpoints like bacterial load reduction (CFU/mL) and cytokine profiling (IL-6, TNF-α). Researchers must report animal strain-specific responses (e.g., BALB/c vs. C57BL/6 susceptibility differences) and adhere to ARRIVE guidelines for translational validity .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's cytotoxicity profiles across different cell lines?
Discrepancies may arise from cell membrane composition (e.g., lipid raft density) or assay conditions (serum protein interference). A tiered approach includes:
- Controlled variable testing : Compare cytotoxicity in serum-free vs. serum-containing media using flow cytometry (Annexin V/PI staining).
- Membrane lipidomics : LC-MS/MS to correlate lipidomic profiles of resistant vs. susceptible cell lines.
- Dose-response modeling : Use Hill slope analysis to differentiate specific vs. nonspecific membrane disruption . Meta-regression of published LC₅₀ values can identify confounding factors (e.g., peptide aggregation at high concentrations) .
Q. What advanced techniques are suitable for elucidating this compound's interaction with host immune components?
Surface plasmon resonance (SPR) can quantify binding kinetics between this compound and host proteins (e.g., albumin or TLR4). For spatial resolution, super-resolution microscopy (STED or PALM) visualizes peptide localization on immune cell membranes. Transcriptomic profiling (single-cell RNA-seq) of treated macrophages can reveal immunomodulatory pathways (e.g., NLRP3 inflammasome activation). Pair these with knockout models (e.g., TLR4⁻/⁻ mice) to validate mechanistic specificity .
Q. What statistical frameworks address heterogeneity in this compound's dose-dependent effects across microbial strains?
Mixed-effects models account for strain-to-strain variability (random effects) while testing fixed effects like peptide concentration. Bootstrapping can estimate confidence intervals for inhibitory concentrations (IC₅₀) in non-normally distributed datasets. For synergy studies (e.g., with antibiotics), the Bliss independence model or Chou-Talalay combination index (CI) quantifies additive vs. synergistic interactions. Sensitivity analyses should test robustness against outliers, particularly in datasets with high standard deviations .
Methodological Considerations
- Data Integrity : Pre-register experimental protocols (e.g., on Open Science Framework) to mitigate selective reporting. Use plagiarism-checking software for literature reviews to ensure originality .
- Ethical Compliance : For in vivo studies, document adherence to 3Rs principles (Replacement, Reduction, Refinement) and include ethics committee approval IDs in publications .
- Reproducibility : Share raw data (e.g., microscopy images, flow cytometry FCS files) in repositories like Zenodo, alongside detailed metadata on instrument settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
